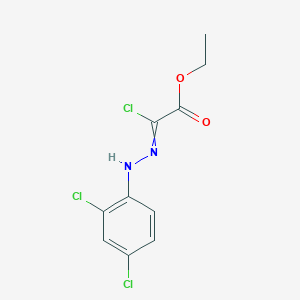
Ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazono)acetate
Overview
Description
Ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazono)acetate is an organic compound with the chemical formula C10H9Cl3N2O2. It is a colorless or pale yellow liquid with an aromatic odor. This compound is soluble in organic solvents such as ether and alcohol but is insoluble in water .
Preparation Methods
The synthesis of ethyl chloro[(2,4-dichlorophenyl)hydrazono]acetate involves a two-step process:
Formation of (2,4-dichlorophenyl)hydrazine: This is achieved by reacting 2,4-dichlorobenzoic acid with hydrazine under alkaline conditions.
Reaction with ethyl chloroacetate: The resulting (2,4-dichlorophenyl)hydrazine is then reacted with ethyl chloroacetate under appropriate conditions to yield ethyl chloro[(2,4-dichlorophenyl)hydrazono]acetate.
Chemical Reactions Analysis
Ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazono)acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction:
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Scientific Research Applications
Ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazono)acetate has several applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology and Medicine:
Mechanism of Action
The exact mechanism of action of ethyl chloro[(2,4-dichlorophenyl)hydrazono]acetate is not well-documented. it is believed to exert its effects through interactions with cellular components, leading to disruption of cellular processes. The molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazono)acetate can be compared with other similar compounds such as:
Mefenpyr-Diethyl: Another hydrazono compound with similar structural features.
Acetic acid, chloro[(2,4-dichlorophenyl)hydrazono]-, ethyl ester: A compound with a similar chemical structure and properties.
These compounds share similar chemical properties but may differ in their specific applications and reactivity.
Properties
Molecular Formula |
C10H9Cl3N2O2 |
|---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
ethyl 2-chloro-2-[(2,4-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-8-4-3-6(11)5-7(8)12/h3-5,14H,2H2,1H3 |
InChI Key |
MTWAKBYVMJYUSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
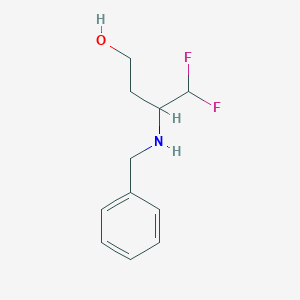


![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-6-methyl-, 1-oxide](/img/structure/B8569658.png)
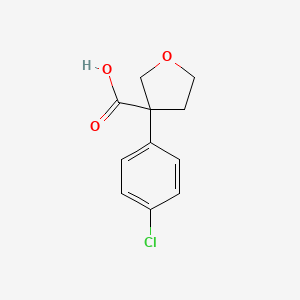



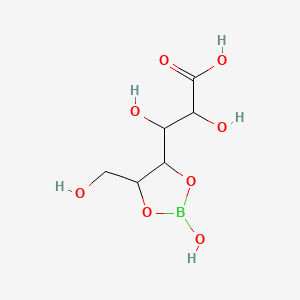



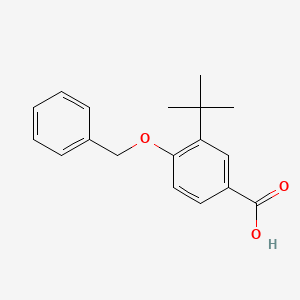
![Ethyl 3-[2-(bromomethyl)phenyl]prop-2-enoate](/img/structure/B8569744.png)
